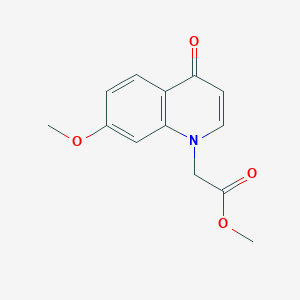

methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(7-methoxy-4-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-9-3-4-10-11(7-9)14(6-5-12(10)15)8-13(16)18-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUFQYJYFRKSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4-oxoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxyquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown promise in inhibiting the growth of certain bacterial and viral strains.

Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methoxy Groups (OCH₃): Compounds with methoxy substituents (e.g., 5,8-dimethoxy) exhibit increased lipophilicity, which may improve tissue penetration in biological systems .

Ester Group Influence :

- Methyl vs. Ethyl Esters : Methyl esters (e.g., CAS:1216416-55-5) are more prone to hydrolysis than ethyl esters (e.g., CAS:153947-56-9), impacting metabolic half-life. Ethyl esters may offer prolonged activity in vivo .

Brominated compounds (CAS:1216416-55-5) are valuable in synthetic chemistry for functionalization via cross-coupling .

Research Findings and Data Analysis

Physicochemical Properties:

- Solubility : Methoxy and halogen substituents reduce aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration in drug candidates .

- Stability : Methyl esters are less stable under basic conditions compared to ethyl esters, as seen in hydrolysis studies of related compounds .

Actividad Biológica

Methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate is characterized by a quinoline core with a methoxy group at the 7-position and an ester functional group. This unique structure enhances its reactivity and biological profile, making it a valuable candidate for further pharmacological studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to cytotoxic effects, particularly in cancer cells .

- Antibacterial Activity : It has shown promise in inhibiting the growth of certain bacterial strains by targeting bacterial DNA gyrase or topoisomerase IV .

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways, promoting apoptosis or inducing cell cycle arrest .

Anticancer Properties

Research indicates that methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate | MCF-7 (Breast Cancer) | 2.32 ± 0.2 | |

| Doxorubicin | MCF-7 | 1.21 ± 0.03 |

The compound's efficacy is comparable to established chemotherapeutics such as doxorubicin, highlighting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate has been evaluated for its antimicrobial effects. It demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate against MCF-7 cells using the MTT assay. The results indicated a potent inhibitory effect on cell growth, with an IC50 value significantly lower than that of doxorubicin, suggesting strong potential for further development as an anticancer agent .

- Molecular Docking Studies : Molecular docking studies have revealed that methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate can effectively bind to target proteins involved in cancer progression, providing insights into its mechanism of action and potential as a therapeutic agent .

- Antimicrobial Evaluation : The compound was tested against several bacterial strains, showing promising results that warrant further investigation into its use as an antibiotic .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl (7-methoxy-4-oxoquinolin-1(4H)-yl)acetate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step protocols, starting with quinolinone derivatives. Acylation of the quinolinone nitrogen with methyl bromoacetate or chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) is common. Key parameters include temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst use (e.g., KI for nucleophilic substitution). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ester functionality (e.g., methyl ester resonance at δ ~3.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.09).

- X-ray Crystallography (if crystals are obtainable): Resolves absolute stereochemistry and bond angles .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- Antimicrobial Assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., topoisomerase II or cytochrome P450).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).

- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Q. What strategies resolve contradictory data in biological activity studies (e.g., variability in IC₅₀ values)?

- Methodology :

- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside MTT).

- Strict Control of Experimental Variables : Standardize cell passage number, serum batch, and incubation time.

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

Q. What are the mechanistic insights into the ester hydrolysis of this compound under physiological conditions?

- Methodology :

- pH-Dependent Kinetics : Monitor hydrolysis rates via HPLC in buffers (pH 1–10) to identify stability thresholds.

- Enzymatic Hydrolysis : Incubate with esterases (e.g., porcine liver esterase) and analyze metabolites via LC-MS.

- Theoretical Calculations : DFT studies (Gaussian 09) model transition states and activation energies .

Q. How can substituent modifications (e.g., methoxy position) optimize bioactivity while minimizing toxicity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents at C-5, C-6, or C-8 positions and compare activities.

- Toxicity Profiling : Hemolytic assays (erythrocyte lysis) and hepatotoxicity screening (HepG2 cells).

- ADME Predictions : Use SwissADME to prioritize analogs with favorable LogP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.